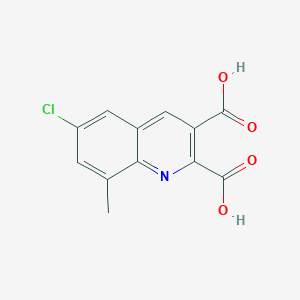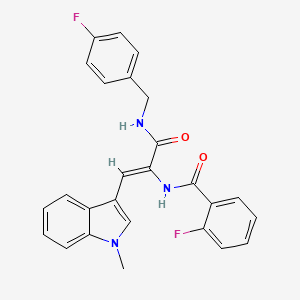
C26H21F2N3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H21F2N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorobenzyl bromide, isoquinoline derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate enzyme activity or receptor binding .
Medicine
In medicine, (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a wide range of applications .
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone include other fluorinated pyrazole derivatives and isoquinoline-based molecules .
Uniqueness
What sets this compound apart is its specific combination of the pyrazole ring with fluorinated benzyl and phenyl groups, coupled with the isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H21F2N3O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-fluoro-N-[(Z)-3-[(4-fluorophenyl)methylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H21F2N3O2/c1-31-16-18(20-6-3-5-9-24(20)31)14-23(30-25(32)21-7-2-4-8-22(21)28)26(33)29-15-17-10-12-19(27)13-11-17/h2-14,16H,15H2,1H3,(H,29,33)(H,30,32)/b23-14- |
InChI Key |
BTTFAMBILNSJHC-UCQKPKSFSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCC3=CC=C(C=C3)F)\NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)

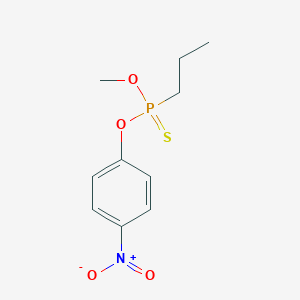
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
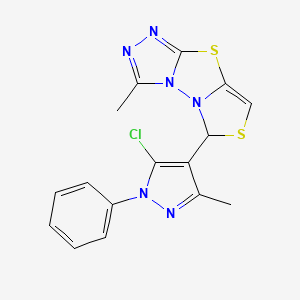
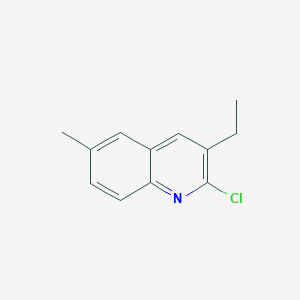
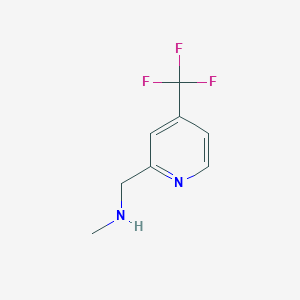

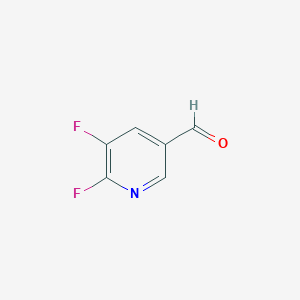
![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
